molecular formula C9H13NO B6275407 6-ethyl-2-oxaspiro[3.3]heptane-6-carbonitrile CAS No. 2763755-07-1

6-ethyl-2-oxaspiro[3.3]heptane-6-carbonitrile

Cat. No.: B6275407
CAS No.: 2763755-07-1
M. Wt: 151.2
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Description

6-ethyl-2-oxaspiro[3.3]heptane-6-carbonitrile: is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a six-membered ring and a three-membered ring, with an ethyl group and a nitrile group attached to the six-membered ring. The presence of the oxaspiro structure imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-ethyl-2-oxaspiro[3.3]heptane-6-carbonitrile typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For example, a precursor containing a six-membered ring with a leaving group can undergo intramolecular nucleophilic substitution to form the spiro linkage.

    Introduction of the Nitrile Group: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source, such as sodium cyanide or potassium cyanide, under appropriate reaction conditions.

    Ethylation: The ethyl group can be introduced through an alkylation reaction using an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 6-ethyl-2-oxaspiro[3.3]heptane-6-carbonitrile can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The nitrile group in this compound can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles, such as amines or alcohols, under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).

    Substitution: Sodium cyanide, potassium cyanide, amines, alcohols.

Major Products Formed:

    Oxidation: Oxo derivatives of the spirocyclic compound.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry: 6-ethyl-2-oxaspiro[3.3]heptane-6-carbonitrile is used as a building block in organic synthesis. Its unique spirocyclic structure makes it a valuable intermediate for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a probe to study the interactions of spirocyclic compounds with biological targets. Its structural features allow for the exploration of spirocyclic motifs in drug design and development.

Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It can serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including advanced materials and polymers. Its unique structure imparts desirable properties to the final products.

Mechanism of Action

The mechanism of action of 6-ethyl-2-oxaspiro[3.3]heptane-6-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The spirocyclic structure can enhance binding affinity and selectivity for these targets, leading to specific biological effects. The nitrile group can also participate in interactions with biological macromolecules, contributing to the compound’s overall activity.

Comparison with Similar Compounds

    6-ethyl-2-oxaspiro[3.3]heptane-6-carboxylate: This compound is similar in structure but contains a carboxylate group instead of a nitrile group.

    2-oxaspiro[3.3]heptane-6-carbonitrile: This compound lacks the ethyl group but retains the spirocyclic and nitrile functionalities.

Uniqueness: 6-ethyl-2-oxaspiro[3.3]heptane-6-carbonitrile is unique due to the presence of both the ethyl group and the nitrile group on the spirocyclic core. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

2763755-07-1

Molecular Formula

C9H13NO

Molecular Weight

151.2

Purity

95

Origin of Product

United States

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